Butyl[(2-ethoxyphenyl)methyl]amine
Description
Butyl[(2-ethoxyphenyl)methyl]amine is a secondary amine featuring a butyl group attached to a benzylamine scaffold substituted with a 2-ethoxy group. Its structure combines lipophilic (butyl) and electron-donating (ethoxy) moieties, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJLOSDQCEWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2-ethoxyphenyl)methyl]amine can be achieved through several methods. One common approach involves the alkylation of 2-ethoxybenzylamine with butyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-ethoxybenzylamine in an appropriate solvent such as ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amine group.
- Introduce butyl bromide to the reaction mixture and allow it to react at room temperature.
- After completion, the product is isolated through extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Butyl[(2-ethoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butyl[(2-ethoxyphenyl)methyl]amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ethoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of Butyl[(2-ethoxyphenyl)methyl]amine, derived from the evidence:
Key Comparative Analysis
Structural Features: this compound shares the 2-ethoxyphenyl moiety with compounds like 7-[4-(diethylamino)-2-ethoxyphenyl]-... and 1-(2-ethoxyphenyl)ethanone oxime . However, its butyl group distinguishes it from analogs with methylsulfonyl (e.g., ) or bromopyridinyl substituents (e.g., ).
Synthetic Accessibility :
- The synthesis of (E)-4-(methylsulfonyl)but-3-en-2-amine (12% yield over 3 steps) and N2-(3-((6-bromopyridin-2-yl)... (56% yield) highlights challenges in multi-step amine synthesis. This compound may require similar optimization for efficient production.
Functional and Hazard Profiles: The thermochromic pigment component 7-[4-(diethylamino)-2-ethoxyphenyl]-... exhibits acute toxicity (H302) and skin/eye irritation (H315/H319), suggesting that ethoxyphenyl derivatives may require careful handling. In contrast, (2-sec-butoxybenzyl)amine hydrochloride is a stable hydrochloride salt, likely less reactive.
Potential Applications: Ethoxyphenyl-containing compounds are prevalent in medicinal chemistry (e.g., covalent inhibitors ) and materials science (e.g., thermochromic pigments ). The butyl group in the target compound may enhance lipophilicity, making it suitable for membrane-permeable drug candidates or surfactants.
Biological Activity
Butyl[(2-ethoxyphenyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a butyl group attached to a benzylamine framework, with an ethoxy substituent on the benzene ring. This unique structure enhances its lipophilicity and reactivity, making it suitable for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, suggesting potential applications in neurology and psychiatry.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Neurotransmitter Interaction : Preliminary studies indicate that this compound may enhance serotonin receptor activity, potentially leading to antidepressant effects. This aligns with findings from similar compounds that modulate neurotransmitter systems.
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : In vitro studies demonstrated that this compound has cytotoxic effects on various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve apoptosis induction in cancer cells .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| Butyl[(3-ethoxyphenyl)methyl]amine | Ethoxy group at the meta position; potential variations in biological activity compared to ortho position. |
| Butyl[(2-methoxyphenyl)methyl]amine | Similar structure but with a methoxy group; different reactivity profile affecting biological interactions. |
| Benzylamine | Lacks butyl and ethoxy groups; serves as a simpler structural reference for comparison. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
